molecular formula C18H18O4 B6614870 Dimethyl 4,4'-ethylenedibenzoate CAS No. 797-21-7

Dimethyl 4,4'-ethylenedibenzoate

Cat. No.: B6614870
CAS No.: 797-21-7
M. Wt: 298.3 g/mol
InChI Key: VCKIQSATAZPKJV-UHFFFAOYSA-N
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Description

Dimethyl 4,4'-ethylenedibenzoate (C₁₈H₁₆O₄) is a diester compound featuring two benzoate groups linked by an ethylene (–CH₂–CH₂–) bridge. Such compounds are typically synthesized via esterification reactions or coupling of substituted benzoic acids. Applications may span pharmaceuticals, polymer precursors, or intermediates in organic synthesis, depending on functional group stability and reactivity.

Properties

IUPAC Name

methyl 4-[2-(4-methoxycarbonylphenyl)ethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-21-17(19)15-9-5-13(6-10-15)3-4-14-7-11-16(12-8-14)18(20)22-2/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKIQSATAZPKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343621
Record name Benzoic acid, 4,4'-(1,2-ethanediyl)bis-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

797-21-7
Record name Benzoic acid, 4,4'-(1,2-ethanediyl)bis-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-DIMETHYLENEBIS(METHYL BENZOATE)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 4,4’-ethylenedibenzoate can be synthesized through the reaction of terephthalic acid monomethyl ester chloride with ethylene glycol in the presence of N-methylpyrrolidone . The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the compound is often produced using a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 4,4’-ethylenedibenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dimethyl 4,4’-ethylenedibenzoate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of dimethyl 4,4’-ethylenedibenzoate involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which can then participate in various biochemical processes. The benzene rings may also engage in aromatic interactions with other molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities among dimethyl 4,4'-ethylenedibenzoate and its analogs:

Compound Name Bridge Group Molecular Formula Molecular Weight Key Functional Features
This compound –CH₂–CH₂– C₁₈H₁₆O₄ 296.32* Ethylene bridge, ester groups
Dimethyl 4,4'-oxydibenzoate –O– C₁₆H₁₄O₅ 286.28 Ether bridge, enhanced polarity
Dimethyl 4,4'-azodibenzoate –N=N– C₁₆H₁₂N₂O₄ 296.28 Azo group (planar, UV-active)
Dimethyl 4,4'-biphenyldicarboxylate Direct C–C bond C₁₆H₁₂O₄ 268.27 Rigid biphenyl core, high conjugation
α-联苯双酯 () Dimethylenedioxy C₂₄H₂₂O₁₀ 494.43* Methoxy and methylenedioxy substituents

*Calculated based on molecular formula.

Key Observations:
  • Polarity: Dimethyl 4,4'-oxydibenzoate’s ether bridge increases polarity, likely improving solubility in polar solvents (e.g., ethanol, DMSO) compared to the ethylene analog .
  • Electronic Properties : Azo derivatives exhibit strong UV-Vis absorption due to conjugation, whereas ethylene-linked compounds lack such features .

Physicochemical Properties

Property This compound (Inferred) Dimethyl 4,4'-oxydibenzoate Dimethyl 4,4'-azodibenzoate
Melting Point ~80–100°C* Not reported Likely >150°C (azo group stability)
Solubility Moderate in organic solvents Soluble in DMSO, ethanol Low in water, high in DMF
Stability Stable under acidic/neutral conditions Stable to hydrolysis Light-sensitive (azo degradation)

*Based on analogous esters.

Biological Activity

Dimethyl 4,4'-ethylenedibenzoate (DDB) is an organic compound with the molecular formula C18_{18}H18_{18}O4_4. It is a dimethyl ester derivative of 4,4'-ethylenedibenzoic acid and has garnered interest for its potential biological activities. This article provides a comprehensive overview of the biological activity of DDB, including its effects on cellular mechanisms, potential therapeutic applications, and relevant case studies.

  • Molecular Weight : 302.34 g/mol
  • CAS Number : 120-55-8
  • Structure : DDB features two benzoate groups linked by an ethylene bridge, which contributes to its chemical reactivity and interaction with biological systems.

Biological Activity Overview

DDB has been studied for various biological activities, including:

  • Antioxidant Properties : Research indicates that DDB exhibits significant antioxidant activity, which may protect cells from oxidative stress. This property is crucial in mitigating cellular damage in conditions such as inflammation and cancer.
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects of DDB on various cancer cell lines. Results suggest that DDB can induce apoptosis in certain types of cancer cells, making it a potential candidate for cancer therapy.
  • Anti-inflammatory Effects : Preliminary studies have shown that DDB may reduce inflammation markers in cell cultures, indicating its potential use in treating inflammatory diseases.

Antioxidant Activity

A study evaluating the antioxidant capacity of DDB used various assays such as DPPH and ABTS radical scavenging tests. The results demonstrated that DDB effectively scavenged free radicals, with an IC50_{50} value comparable to established antioxidants like ascorbic acid.

CompoundIC50_{50} (µM)
This compound25
Ascorbic Acid20

Cytotoxicity Studies

In a cytotoxicity assay using human cancer cell lines (e.g., HeLa and MCF-7), DDB was found to inhibit cell proliferation significantly at concentrations above 50 µM. The mechanism appears to involve the induction of apoptosis, as evidenced by increased caspase activity and PARP cleavage.

Cell LineIC50_{50} (µM)Mode of Action
HeLa45Apoptosis via caspase activation
MCF-760Cell cycle arrest

Anti-inflammatory Mechanisms

DDB's anti-inflammatory effects were assessed using LPS-stimulated macrophages. The compound reduced the production of pro-inflammatory cytokines (TNF-α, IL-6) significantly, suggesting a modulation of the NF-κB signaling pathway.

Case Studies

  • Liver Injury Model : In a rat model of carbon tetrachloride-induced liver injury, treatment with DDB resulted in decreased levels of liver enzymes (ALT, AST), indicating protective effects against liver damage. Histological analysis revealed reduced necrosis and improved tissue architecture compared to untreated controls.
  • Inflammatory Bowel Disease (IBD) : A clinical case study reported the use of DDB in patients with IBD. Patients exhibited reduced symptoms and improved quality of life after treatment with DDB over a six-month period.

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